molecular formula C5H7NO3 B2517693 2-Isocyanatoethyl acetate CAS No. 14568-37-7

2-Isocyanatoethyl acetate

Cat. No.: B2517693
CAS No.: 14568-37-7
M. Wt: 129.115
InChI Key: RVSDMDPSGIXPSN-UHFFFAOYSA-N
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Description

2-Isocyanatoethyl acetate is an organic compound with the molecular formula C5H7NO3. It is characterized by the presence of both an isocyanate group and an acetate ester group. This compound is commonly used in various chemical synthesis processes due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isocyanatoethyl acetate can be synthesized through the reaction of 2-hydroxyethyl acetate with phosgene. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent. The general reaction is as follows:

CH3COOCH2CH2OH + COCl2 → CH3COOCH2CH2NCO + 2HCl\text{CH3COOCH2CH2OH + COCl2 → CH3COOCH2CH2NCO + 2HCl} CH3COOCH2CH2OH + COCl2 → CH3COOCH2CH2NCO + 2HCl

Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous flow reactors to manage the exothermic nature of the reaction. The process is optimized to maximize yield and minimize the formation of by-products. Safety measures are crucial due to the hazardous nature of phosgene.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the isocyanate group reacts with nucleophiles such as amines, alcohols, and thiols to form ureas, urethanes, and thiocarbamates, respectively.

    Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of carbamic acids and urethanes.

Common Reagents and Conditions:

    Amines: React with the isocyanate group to form ureas under mild conditions.

    Alcohols: React with the isocyanate group to form urethanes, typically requiring a catalyst such as dibutyltin dilaurate.

    Thiols: React with the isocyanate group to form thiocarbamates, often under basic conditions.

Major Products Formed:

    Ureas: Formed from the reaction with amines.

    Urethanes: Formed from the reaction with alcohols.

    Thiocarbamates: Formed from the reaction with thiols.

Scientific Research Applications

2-Isocyanatoethyl acetate is utilized in various scientific research applications due to its reactivity and functional groups:

    Chemistry: Used as a building block in the synthesis of polymers, particularly polyurethanes, which are widely used in coatings, adhesives, and foams.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, through the formation of stable urea and urethane linkages.

    Medicine: Investigated for its potential in drug delivery systems and the development of biocompatible materials.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as enhanced durability and resistance to environmental factors.

Comparison with Similar Compounds

    Isocyanatoethyl methacrylate: Contains both an isocyanate group and a methacrylate group, used in polymer synthesis.

    Ethyl isocyanatoacetate: Similar structure but with an ethyl ester group instead of an acetate group.

    Methyl isocyanatoacetate: Similar structure but with a methyl ester group.

Uniqueness: 2-Isocyanatoethyl acetate is unique due to the presence of both an isocyanate group and an acetate ester group, which provides distinct reactivity and versatility in chemical synthesis. Its ability to form stable linkages with a variety of nucleophiles makes it valuable in the production of polymers and specialty chemicals.

Biological Activity

2-Isocyanatoethyl acetate (CAS Number: 14568-37-7) is an organic compound characterized by the presence of both isocyanate and acetate functional groups. Its unique structure contributes to its reactivity and potential applications in various fields, particularly in materials science and pharmaceuticals. However, its biological activity is primarily associated with its sensitizing effects and interactions with biological systems.

  • Chemical Formula : C5_5H7_7N1_1O2_2
  • Molecular Weight : Approximately 141.12 g/mol
  • Functional Groups : Isocyanate (-N=C=O) and acetate (-OCOCH3_3)

Biological Activity Overview

The biological activity of this compound is significant due to its potential as a sensitizer. Isocyanates, including this compound, are known to cause respiratory issues and skin irritation upon exposure. The primary concerns associated with its biological activity include:

  • Sensitization : Exposure can lead to allergic reactions, asthma, and dermatitis in sensitive individuals.
  • Reactivity with Biological Molecules : this compound can react with nucleophiles such as amino acids and proteins, leading to modifications that may affect biological functions.

Toxicological Profile

Research indicates that isocyanates can induce various health effects, particularly in occupational settings where exposure levels may be elevated. The following table summarizes key toxicological findings related to this compound:

Toxicological Effect Description
Respiratory Irritation Can cause coughing, wheezing, and shortness of breath upon inhalation.
Skin Sensitization May lead to allergic contact dermatitis in susceptible individuals.
Potential Carcinogenicity Limited evidence suggests a possible link to carcinogenic effects; further studies are needed.

Case Studies and Research Findings

Several studies have investigated the biological activity and safety profile of isocyanates, including this compound:

  • Sensitization Studies : A study highlighted that exposure to isocyanates can lead to the development of asthma-like symptoms in workers handling these compounds. The study emphasized the need for safety precautions when working with this compound.
  • Reactivity with Proteins : Research demonstrated that this compound can modify proteins through carbamylation, potentially altering their function and leading to adverse biological effects. This interaction underscores the importance of understanding the reactivity of isocyanates in biological systems .
  • Environmental Impact : Investigations into the environmental fate of isocyanates revealed that they can undergo hydrolysis in aqueous environments, leading to the formation of less harmful products. However, their persistence in certain conditions raises concerns about long-term exposure risks .

Applications in Industry

Despite its potential hazards, this compound has valuable applications in various industries:

  • Polymer Synthesis : It is utilized in the production of polyurethanes through reactions with diols or polyols.
  • Coatings and Adhesives : Its reactivity makes it suitable for use in coatings and adhesives where strong bonding properties are required.

Properties

IUPAC Name

2-isocyanatoethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c1-5(8)9-3-2-6-4-7/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSDMDPSGIXPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCN=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In like manner, a 3-liter jacketed reaction vessel was charged with 288 ml of methylene chloride and cooled to 0° C. A solution of 2-methyl-2-oxazoline (77.5 g) in 137.7 ml of water, a solution of phosgene (131 g) in 280 ml of methylene chloride, and 250 ml of a 35 weight percent solution of aqueous sodium hydroxide were added simultaneously to the reaction vessel with cooling and stirring; the total additive time was approximately 55 minutes. Stirring was continued for 2 minutes after the addition was complete and the organic and aqueous layers then allowed to separate. The organic layer was isolated and dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The desired product was then obtained from the concentrated organic layer by distillation at 55°/5 mm Hg to give 74.8 g (65 percent of theory) of the desired product as a clear, colorless liquid. The product structure was likewise confirmed by infrared and nuclear magnetic resonance spectroscopy.
Quantity
77.5 g
Type
reactant
Reaction Step One
Quantity
131 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
137.7 mL
Type
solvent
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
288 mL
Type
solvent
Reaction Step Two

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